![molecular formula C10H11NO B162944 3-Methyl-3-phenylazetidin-2-one CAS No. 1623-64-9](/img/structure/B162944.png)
3-Methyl-3-phenylazetidin-2-one
Overview
Description
3-Methyl-3-phenylazetidin-2-one, also known as MPAC, is a cyclic β-amino ketone that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. MPAC has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
Mechanism Of Action
The exact mechanism of action of 3-Methyl-3-phenylazetidin-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which could explain its anticonvulsant activity. Additionally, 3-Methyl-3-phenylazetidin-2-one has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which could account for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-Methyl-3-phenylazetidin-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity. Additionally, 3-Methyl-3-phenylazetidin-2-one has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which could explain its anti-inflammatory effects. Moreover, 3-Methyl-3-phenylazetidin-2-one has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which could contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-Methyl-3-phenylazetidin-2-one is its ease of synthesis, which makes it readily available for research purposes. Additionally, 3-Methyl-3-phenylazetidin-2-one has been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of 3-Methyl-3-phenylazetidin-2-one is its poor solubility in water, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Methyl-3-phenylazetidin-2-one. One potential area of research is the development of 3-Methyl-3-phenylazetidin-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methyl-3-phenylazetidin-2-one and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of 3-Methyl-3-phenylazetidin-2-one in animal models and humans.
Synthesis Methods
3-Methyl-3-phenylazetidin-2-one can be synthesized by reacting benzylamine with ethyl 2-oxocyclohexanecarboxylate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting product is then treated with trifluoroacetic acid to afford 3-Methyl-3-phenylazetidin-2-one in good yield.
Scientific Research Applications
3-Methyl-3-phenylazetidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant activity in animal models of epilepsy, making it a promising candidate for the treatment of epilepsy. Additionally, 3-Methyl-3-phenylazetidin-2-one has been shown to possess anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory diseases and pain management.
properties
IUPAC Name |
3-methyl-3-phenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(7-11-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRSXKVUCBPVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936683 | |
Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylazetidin-2-one | |
CAS RN |
1623-64-9 | |
Record name | 2-Azetidinone, 3-methyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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